molecular formula C8H5Br2ClO2 B1354937 (2,4-Dibromophenoxy)acetyl chloride CAS No. 16738-07-1

(2,4-Dibromophenoxy)acetyl chloride

Cat. No. B1354937
CAS RN: 16738-07-1
M. Wt: 328.38 g/mol
InChI Key: ABJOJUXBOIRTBS-UHFFFAOYSA-N
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Description

“(2,4-Dibromophenoxy)acetyl chloride” is a chemical compound with the molecular formula C8H5Br2ClO2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “(2,4-Dibromophenoxy)acetyl chloride” is represented by the formula C8H5Br2ClO2 . The average mass of the molecule is 328.385 Da .

Scientific Research Applications

1. Synthesis of Phosphonopeptide Intermediates

(Yuan, Chen, & Wang, 1991) describe the use of acetyl chloride in synthesizing amino(aryl)methylphosphonic acid derivatives. These compounds are key intermediates in the synthesis of phosphonopeptides, which are important in various biochemical applications.

2. Facilitating the Synthesis of Acebutolol

(Wang Xiao-zhong, 2004) discusses a process involving acetyl chloride for synthesizing Acebutolol, a β1-adrenoceptor blocking agent. This new route simplifies the process, improving efficiency in pharmaceutical production.

3. Catalyzing Acetylation Reactions

(Chakraborti & Gulhane, 2004) explore the role of acetyl chloride in catalyzing acetylation of phenols, thiols, amines, and alcohols. This application is crucial in various chemical synthesis processes.

4. Antioxidant and Antinociceptive Properties

(Manjusha et al., 2022) investigate phenoxy acetyl carboxamides, synthesized using acetyl chloride. These compounds show potential in antioxidant and antinociceptive (pain-relieving) activities, indicating possible therapeutic applications.

5. Enhancing Polymer Film Reactivity

(Pham, Dubois, & Lacaze, 1979) illustrate the use of acetyl chloride in transforming hydroxyl functions into ester functions on polymer films. This enhances the reactivity and utility of these materials in various industrial applications.

6. Synthesis of Aryl β-D-N-Acetylglucopyranosides

(Roy & Tropper, 1990) describe the use of acetyl chloride in the synthesis of acetylated aryl β-D-N-acetylglucopyranosides. These compounds have potential applications in medicinal chemistry.

7. Studying Photodissociation Dynamics

(Deshmukh & Hess, 1994) study the photodissociation of acetyl chloride, providing insights into the dynamics of molecular dissociation processes. This research contributes to understanding of fundamental chemical reactions.

8. Synthesizing and Characterizing Conducting Polymers

(Bingöl et al., 2005) focus on the synthesis of polymers using thiophen-3-yl acetyl chloride. This contributes to advancements in the field of conducting polymers, relevant in electronics and material science.

9. Antibacterial Activity

(Shridhar et al., 2009) report on the antibacterial activity of a compound related to 2,4-Dibromophenoxyacetyl chloride, emphasizing its potential in developing new antibacterial drugs.

10. Acetylation in Analytical Chemistry

(Wu, Wang, & Ding, 2012) demonstrate the use of acetylation, facilitated by acetyl chloride, in analytical chemistry for determining specific compounds in environmental samples.

Safety And Hazards

The safety data sheet for a similar compound, acetyl chloride, indicates that it is highly flammable and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2,4-dibromophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJOJUXBOIRTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566867
Record name (2,4-Dibromophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dibromophenoxy)acetyl chloride

CAS RN

16738-07-1
Record name 2-(2,4-Dibromophenoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16738-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dibromophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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